![molecular formula C19H19FN2O2 B5540869 4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)

4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

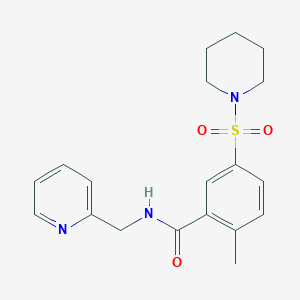

The compound is part of a broader class of chemicals that have been explored for their potential in various fields, including medicinal chemistry and materials science. Due to its structural features, such as the fluorine atom and the piperidinylcarbonyl phenyl group, it has attracted interest for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, condensation reactions, and sometimes fluorination processes to introduce the fluorine atom or modify its position on the benzene ring. For instance, compounds with similar structures have been synthesized through the nucleophilic displacement of bromide or through reactions involving acid chlorides with different amines in the presence of scavengers and solvents (R. Katoch-Rouse & A. Horti, 2003); (B. Priya et al., 2005).

Molecular Structure Analysis

Crystal structure determination and molecular modeling play a crucial role in understanding the spatial arrangement and electronic structure of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose. Studies have shown the influence of substituents on the molecule's conformation and its interactions at the molecular level (Wei Li et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including but not limited to, nucleophilic vinylic substitution (S(N)V) reactions, and can exhibit significant antimicrobial activity against a range of pathogens. Their chemical reactivity and biological activity can be modulated by substituting different functional groups or by altering the fluorine atom's position (V. Mishra & T. Chundawat, 2019); (Krzysztof M Borys et al., 2019).

科学的研究の応用

Alzheimer's Disease Research

A study utilized a derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients compared to controls, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

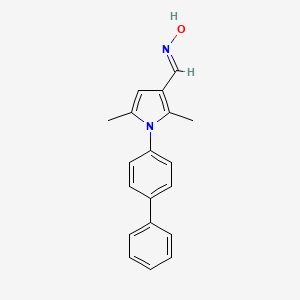

Antipsychotic Potential

Research into 2-Phenylpyrroles, as conformationally restricted analogues of substituted benzamides, revealed dopamine antagonistic activity crucial for antipsychotic potential. This includes findings that certain modifications can enhance activity and selectivity for D-2 receptors, suggesting potential applications in the development of antipsychotic medications with reduced side effects (van Wijngaarden et al., 1987).

Insomnia Treatment

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is being developed as an orexin 1 and 2 receptor antagonist for treating insomnia. The study on its disposition and metabolism in humans showed principal elimination via feces and identified major metabolites, highlighting its pharmacokinetic profile conducive for therapeutic use (Renzulli et al., 2011).

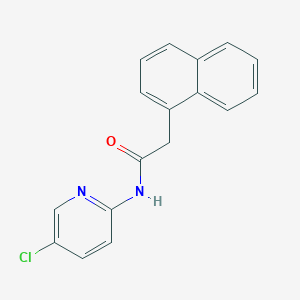

Serotonin Receptor Imaging

Development of fluorine-18-labeled 5-HT1A antagonists for PET imaging showcases the utility of such compounds in neuroscience research, particularly in studying serotonin receptor distributions and dynamics in the human brain. This research aids in understanding psychiatric and neurological disorders at a molecular level (Lang et al., 1999).

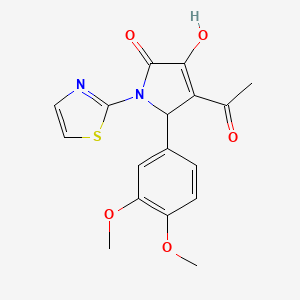

Chemotherapeutic Strategy

A study on synthetic benzamide derivatives, such as MS-27-275, investigated their role as histone deacetylase inhibitors, revealing marked in vivo antitumor activity against various human tumor cell lines. This supports their potential as novel chemotherapeutic agents for cancer treatment, particularly for cancers insensitive to traditional treatments (Saito et al., 1999).

特性

IUPAC Name |

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-15-10-8-14(9-11-15)18(23)21-17-7-3-2-6-16(17)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXMLOZGMBVXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)

![methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate](/img/structure/B5540838.png)

![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)

![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)